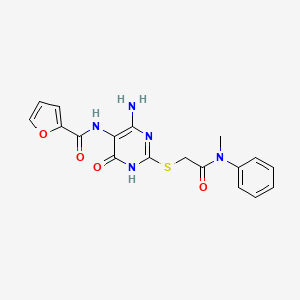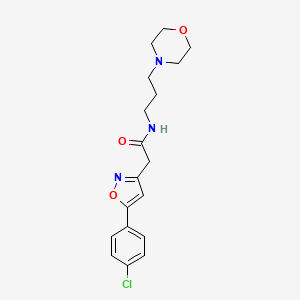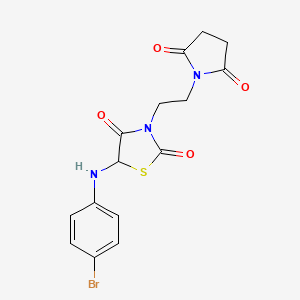![molecular formula C20H20N4O2 B2725981 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea CAS No. 2034247-14-6](/img/structure/B2725981.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a urea derivative with a unique structure that makes it an attractive candidate for various research studies.
Applications De Recherche Scientifique
Urea Biosensors and Enzyme Immobilization
Urea biosensors have emerged as a significant area of research due to urea's widespread presence in nature and its critical role in various biological processes. Recent advances in biosensors for detecting and quantifying urea concentration highlight the versatility of urea in scientific research, especially concerning nitrogen metabolism in the human body. Various materials, including nanoparticles and conducting polymers, have been utilized for enzyme immobilization in urea biosensors, showcasing the compound's utility in developing sensitive and efficient biosensing technologies (Botewad et al., 2021).
Urease Inhibitors in Medical Research
The study of urease inhibitors showcases another application of urea derivatives in scientific research, particularly in addressing infections caused by urease-producing bacteria like Helicobacter pylori. Patent literature review on urease inhibitors reveals the potential of urea derivatives in medicinal applications, highlighting intensive studies on various groups of urease inhibitors. This area of research points to the broader implications of urea derivatives in developing treatments for gastric and urinary tract infections (Kosikowska & Berlicki, 2011).
Water Treatment and Environmental Remediation
Urea derivatives have also been investigated for their role in environmental remediation , particularly in the treatment of organic pollutants in wastewater. The enzymatic approach, utilizing the catalytic properties of enzymes in the presence of redox mediators, has been highlighted for its potential in degrading recalcitrant compounds. This research underscores the application of urea derivatives in enhancing the efficiency of enzymatic degradation processes, offering a promising avenue for mitigating pollution and improving water quality (Husain & Husain, 2007).
Urea Metabolism in Ruminants
In the field of animal science , the study of urea metabolism in ruminants and its regulation by rumen bacterial urease has provided valuable insights into improving the efficiency of urea utilization in animal diets. This research has implications for developing feeding strategies that enhance nitrogen utilization efficiency, contributing to more sustainable livestock management practices (Jin et al., 2018).
Protein Stability and Drug Design
Finally, the unique hydrogen bonding capabilities of ureas have made them an essential functional group in drug design , where they are incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This area of research emphasizes the significance of urea in medicinal chemistry, offering pathways to enhance the efficacy and safety of pharmaceutical compounds (Jagtap et al., 2017).
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-6-4-15(5-7-18)12-23-20(25)24-13-16-8-10-22-19(11-16)17-3-2-9-21-14-17/h2-11,14H,12-13H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNOFYYEBPDDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2725901.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2725902.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2725903.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)
![[4-(Dimethylamino)-3-nitrophenyl]methanol](/img/structure/B2725912.png)
![N-[4-[4-(1,3-benzothiazole-6-carbonylamino)-3-methylphenyl]-2-methylphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2725913.png)


![(Z)-8-(4-fluorobenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2725918.png)
![2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725919.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2725920.png)
